Cyclopentane, 1,1-diethyl-
Description
This structural arrangement confers unique steric and electronic properties, distinguishing it from other alkyl-substituted cyclopentanes.
Properties
CAS No. |
2721-38-2 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
1,1-diethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-3-9(4-2)7-5-6-8-9/h3-8H2,1-2H3 |
InChI Key |
DPGQSDLGKGLNHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentane, 1,1-diethyl- can be synthesized through several methods. One common method involves the alkylation of cyclopentane with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, cyclopentane, 1,1-diethyl- can be produced through catalytic hydrogenation of cyclopentadiene derivatives. This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane, 1,1-diethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert cyclopentane, 1,1-diethyl- to more saturated hydrocarbons using hydrogen gas and metal catalysts.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using halogens like chlorine or bromine in the presence of light or a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2), light or catalysts
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclopentane derivatives
Scientific Research Applications
Cyclopentane, 1,1-diethyl- has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of other cyclopentane derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of cyclopentane, 1,1-diethyl- depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Structural and Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number |
|---|---|---|---|---|
| Cyclopentane, 1,1-diethyl- | C₉H₁₈ | 126.24 | Two ethyl groups (C1) | Not explicitly listed |
| 1,1-Dimethylcyclopentane | C₇H₁₄ | 98.19 | Two methyl groups (C1) | 1638-26-2 |
| 1-Ethyl-1-methylcyclopentane | C₈H₁₆ | 112.21 | Ethyl + methyl (C1) | 16747-50-5 |
| Cyclopentane | C₅H₁₀ | 70.13 | None | 287-92-3 |
Key Observations :
- Increasing substituent size (methyl → ethyl) raises molecular weight and steric bulk. The diethyl derivative has the highest molecular weight (126.24 g/mol), leading to greater van der Waals interactions compared to dimethyl (98.19 g/mol) or ethyl-methyl (112.21 g/mol) analogs .
Thermodynamic and Physical Properties
Boiling Points and Volatility
| Compound | Boiling Point (K) | Retention Index (OV-101 Column) |
|---|---|---|
| 1,1-Dimethylcyclopentane | 360.9 ± 0.7 | 673–679 (OV-101, 50–80°C) |
| Cyclopentane | 322.4 | 669 (SE-54, 60°C) |
| 1-Ethyl-1-methylcyclopentane | Not provided | 7263 (predicted) |
Key Observations :
- 1,1-Dimethylcyclopentane has a boiling point of 360.9 K, higher than unsubstituted cyclopentane (322.4 K) due to increased molecular weight and surface area .
- The diethyl analog is expected to have a higher boiling point (>360 K) than dimethylcyclopentane, as ethyl groups (C₂H₅) are bulkier and more polarizable than methyl groups (CH₃). Retention indices on non-polar columns (e.g., OV-101) correlate with boiling points; diethyl derivatives likely exhibit higher retention times than dimethyl analogs .
Enthalpy of Vaporization (ΔvapH)
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